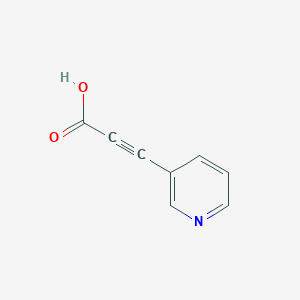

3-(Pyridin-3-yl)propiolic acid

Description

3-(Pyridin-3-yl)propiolic acid is an alkyne-functionalized carboxylic acid featuring a pyridine ring at the 3-position. Its structure combines the electron-withdrawing pyridinyl group with a reactive propiolic acid moiety, making it valuable in organometallic coupling reactions, drug synthesis, and polymer chemistry . This article provides a comprehensive comparison of this compound with structurally similar derivatives, focusing on substituent effects, reactivity, and synthetic applicability.

Properties

IUPAC Name |

3-pyridin-3-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCAHZOLQMSYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80320834 | |

| Record name | 3-(Pyridin-3-yl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59608-01-4 | |

| Record name | 3-(3-Pyridinyl)-2-propynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59608-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 365172 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059608014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59608-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Pyridin-3-yl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)propiolic acid typically involves the reaction of pyridine derivatives with propiolic acid. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a pyridine halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the triple bond in the propiolic acid moiety can lead to the formation of saturated or partially saturated compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.

Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

Oxidation: Oxidized derivatives such as pyridine carboxylic acids.

Reduction: Saturated derivatives such as 3-(Pyridin-3-yl)propanoic acid.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Pyridin-3-yl)propiolic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The electronic nature and position of substituents on the aromatic ring significantly influence reaction outcomes. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups :

- Substrates with electron-donating groups (e.g., methoxy) on aryl rings show marginally higher yields (72% for 3-(4-methoxyphenyl)propiolic acid) compared to electron-withdrawing groups like formyl (37% for 3-(4-formylphenyl)propiolic acid) in nickel-catalyzed amidation .

- Pyridinyl groups (moderately electron-withdrawing) exhibit intermediate reactivity, as seen in palladium-catalyzed decarboxylative coupling (45% yield for pyridinyl derivatives vs. 76–87% for methyl/methoxylated aryl analogs) .

Substituent Position :

- Ortho-, meta-, and para-substituted methyl or methoxyl groups on aryl propiolic acids show minimal yield differences (76–87%), indicating positional effects are less critical than electronic properties .

- Pyridinyl substituents at the 3-position (meta) demonstrate distinct reactivity in hydrogenation and coupling reactions compared to phenyl analogs due to nitrogen’s coordination capability .

Table 1: Substituent Effects on Reaction Yields

Heteroaromatic vs. Phenyl Derivatives

Replacing phenyl with heteroaromatic rings alters solubility, coordination, and reactivity:

Functional Group Variations

Propiolic Acid vs. Propionic Acid :

- Silylated Analogs: 3-(Trimethylsilyl)propiolic acid, a protected alkyne, is used in organometallic synthesis and polymer chemistry, contrasting with the pyridinyl derivative’s biological applications .

Table 2: Comparative Analysis of Structural Analogs

Biological Activity

3-(Pyridin-3-yl)propiolic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. It is characterized by its unique pyridine moiety, which contributes to its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, and potential therapeutic applications.

The molecular formula of this compound is C₈H₅NO₂, and it has a molecular weight of 163.13 g/mol. The compound features a propiolic acid functional group attached to a pyridine ring, which plays a crucial role in its biological interactions.

This compound has been shown to engage in various biochemical reactions, interacting with enzymes and proteins. Notably, it acts as a ligand in the formation of coordination complexes with metals such as silver, copper, and zinc. These interactions suggest potential applications in catalysis and material science.

Cellular Effects

The compound significantly influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it can alter metabolic flux within cells by affecting enzyme activity involved in critical metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Acts as a ligand for metal coordination complexes |

| Cell Signaling | Modulates enzyme activity in metabolic pathways |

| Gene Expression | Influences transcriptional activity |

Anti-Cancer Activity

Recent studies have demonstrated the potential anti-cancer properties of this compound. For instance, it has been evaluated for its effects on prostate cancer cell lines (LNCaP and DU-145). Western blot analyses revealed that treatment with this compound resulted in reduced cell proliferation and altered expression of key proteins involved in cancer progression .

Immunomodulatory Effects

In another significant study, the compound was tested for its immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs). At concentrations up to 100 µg/mL, it exhibited low toxicity while significantly inhibiting the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. This suggests its potential use in managing inflammatory conditions .

Table 2: Cytokine Production Inhibition by this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 200 | 80 | 60 |

| IFN-γ | 150 | 30 | 80 |

| IL-10 | 100 | 120 | -20 |

The mechanisms underlying the biological activities of this compound are multifaceted. It appears to exert its effects through:

- Enzyme Modulation : By interacting with specific enzymes, it alters metabolic pathways.

- Cytokine Regulation : It influences immune responses by modulating cytokine production.

- Gene Regulation : The compound may affect transcription factors that regulate gene expression involved in cell growth and apoptosis.

Q & A

Basic Questions

Q. What are the established synthetic methods for 3-(Pyridin-3-yl)propiolic acid, and what factors influence yield optimization?

- Answer: The compound is synthesized via multiple routes:

- Knoevenagel Condensation: Nicotinaldehyde reacts with malonic acid in the presence of piperidine/pyridine to yield (E)-3-(pyridin-3-yl)acrylic acid, a precursor (38% yield) .

- Acylation with CDI: Activation of the carboxylic acid group using N,N’-carbonyldiimidazole (CDI) followed by coupling with 4-(aminomethyl)benzoic acid (28–62% yields depending on conditions) .

- Ester Saponification: Hydrolysis of butyl esters (e.g., this compound butyl ester) under basic conditions (KOH in ethanol/water) achieves 98% yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer:

- NMR Spectroscopy: 1H/13C NMR confirms proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and carbon骨架 integrity .

- IR Spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ at m/z 150.1 for C8H5NO2) .

Q. What purification protocols are effective for isolating this compound?

- Answer:

- Decolorization: Activated charcoal removes colored impurities during intermediate steps .

- Recrystallization: Acetone/water mixtures yield high-purity crystals .

- Thermal Filtration: Removes insoluble byproducts at elevated temperatures .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

- Answer: X-ray diffraction elucidates hydrogen-bonding networks and molecular packing. For example, crystallographic analysis of related compounds (e.g., 3-(pyridin-3-yl)propionic acid) revealed C(8) chains stabilized by N–H⋯O interactions, distinguishing regioisomers . This technique is indispensable when NMR data are insufficient, as demonstrated in resolving chidamide’s structural discrepancies .

Q. What strategies mitigate isomer formation during acylation reactions involving this compound?

- Answer:

- Regioselective Activation: Using HOBT/DCC instead of CDI reduces competing acylation at alternative amine sites (e.g., Method 4 achieved 62% yield) .

- pH Control: Acidic conditions (e.g., trifluoroacetic acid) protonate the pyridine ring, directing reactivity to the desired amine group .

- Low-Temperature Reactions: Minimizes thermal side reactions .

Q. How does the electronic nature of the pyridine ring influence the compound’s reactivity in coupling reactions?

- Answer: The pyridine ring’s electron-withdrawing effect increases the electrophilicity of the carbonyl group, facilitating nucleophilic acyl substitution. Protonation under acidic conditions further enhances reactivity, as seen in chidamide synthesis .

Q. What analytical approaches validate the absence of regioisomeric impurities in derivatives?

- Answer:

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB .

- Comparative Crystallography: Single-crystal studies differentiate isomers by hydrogen-bonding patterns (e.g., chidamide vs. its regioisomer) .

- Tandem MS/MS: Fragmentation patterns distinguish isomeric byproducts .

Q. How can researchers resolve contradictions in reported synthetic pathways for derivatives?

- Answer:

- Method Reproducibility: Replicating published protocols (e.g., Methods 1–5 for chidamide) identifies critical variables like solvent purity .

- Cross-Validation: Combining NMR, X-ray, and HPLC data ensures structural consistency .

- Isolation of Intermediates: Stepwise characterization of intermediates clarifies reaction mechanisms .

Methodological Notes

- Synthetic Optimization: Prioritize HOBT/DCC activation for higher yields (62% vs. 28% with CDI) .

- Structural Confirmation: Always corroborate NMR data with X-ray crystallography for regioisomer-sensitive reactions .

- Safety: While direct safety data for this compound are limited, related pyridine-carboxylic acids require PPE (gloves, goggles) due to respiratory and ocular irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.